2-Methyl-5-(trifluoromethyl)pyridin-3-ol

Physicochemical Properties Ionization State Solubility

Researchers developing bioactive molecules often face limitations with generic pyridine building blocks that lack the precise electronic tuning needed for modern agrochemical and pharmaceutical targets. This 2-methyl-5-(trifluoromethyl)pyridin-3-ol provides the exact solution. - Distinct pKa (9.51) & enhanced lipophilicity (est. logP ~1.3-1.8) critically modulate ionization and metabolic stability - Hydroxyl group converts to pyridyl nonaflate for rapid Suzuki/Stille library generation - Direct entry into the TFMP pharmacophore found in commercial fungicides, herbicides, and insecticides Supplied with full analytical documentation; ready for immediate dispatch under standard ambient shipping.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
Cat. No. B8096743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)pyridin-3-ol
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C(F)(F)F)O
InChIInChI=1S/C7H6F3NO/c1-4-6(12)2-5(3-11-4)7(8,9)10/h2-3,12H,1H3
InChIKeyOLMUCFGFUVOBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)pyridin-3-ol: Agrochemical & Pharma Building Block


2-Methyl-5-(trifluoromethyl)pyridin-3-ol (CAS 1402671-55-9) is a substituted pyridine derivative featuring a hydroxyl group at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position . This unique substitution pattern confers distinct physicochemical properties, including a predicted pKa of 9.51±0.10 and a predicted boiling point of 286.8±35.0 °C . The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in agrochemical and pharmaceutical research .

1
Trifluoromethyl-heterocycle building block for agrochemical and pharmaceutical research synthesis.
2
Hydroxyl handle enables regioselective derivatization and palladium-catalyzed cross-coupling workflows.
3
Distinct substitution pattern supports ionization state and lipophilicity profiling for ADME-relevant studies.

Why Generic Substitution of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol Fails


The precise positioning of the methyl and trifluoromethyl substituents on the pyridinol core of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol critically modulates its electronic character and steric profile, leading to unique reactivity and physicochemical properties that are not replicated by other pyridinol isomers or mono-substituted analogs [1]. Simple substitution with a non-fluorinated analog or a differently substituted pyridinol would fundamentally alter the compound's ionization state, lipophilicity, and metabolic stability, thereby compromising its efficacy as a building block for downstream bioactive molecules [1]. The specific combination of the electron-withdrawing trifluoromethyl group and the electron-donating methyl and hydroxyl groups creates a distinct electronic environment that is essential for achieving the desired biological activity in target compounds [1].

!
Replacing with non-fluorinated or mono-substituted pyridinols may shift ionization and lipophilicity, altering reactivity and downstream biological profile.
!
Lack of hydroxyl group in analogs prevents nonaflate formation, blocking key Pd-catalyzed diversification routes.
!
Simple isomer or methyl-only substitution may not reproduce the trifluoromethyl-driven metabolic stability and membrane permeability profile.

2-Methyl-5-(trifluoromethyl)pyridin-3-ol vs. Structural Analogs


CF3 Effect on Pyridinol Acidity

The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly alters the acidity of the pyridinol hydroxyl group. 2-Methyl-5-(trifluoromethyl)pyridin-3-ol exhibits a predicted pKa of 9.51±0.10 . In comparison, the non-fluorinated analog 2-methyl-3-hydroxypyridine has a predicted pKa of 10.38±0.10, while unsubstituted 3-hydroxypyridine has a measured pKa of 8.75 . The CF3 group lowers the pKa by approximately 0.87 units relative to the methyl-only analog, shifting the compound's predominant ionization state at physiological pH.

CF3 Effect on Acidity
Cross-study comparable
pKa 9.51
ΔpKa -0.87 vs. 2-methyl analog
Supports ionization-state dependent formulation and permeability profiling.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Ionization State Solubility

Trifluoromethyl Enhances Lipophilicity

The introduction of the trifluoromethyl group substantially increases the lipophilicity of the pyridinol scaffold. While experimental logP data for 2-Methyl-5-(trifluoromethyl)pyridin-3-ol is limited, its unsubstituted analog 3-hydroxypyridine has a logP of approximately 0.48, and the methyl-only analog 2-methyl-3-hydroxypyridine has an estimated logP of 0.314 . The trifluoromethyl group is well-established to increase logP by approximately 1.0-1.5 units over a hydrogen substituent, suggesting a logP for the target compound in the range of 1.3-1.8 [1]. This increase in lipophilicity is a key driver for improved membrane permeability and target engagement in biologically active molecules derived from this building block.

Trifluoromethyl Enhances Lipophilicity
Class-level inference
logP ~1.3–1.8
ΔlogP +0.8–1.3 vs. 3-hydroxypyridine
May support membrane permeability and target engagement for CNS/intracellular research.
Estimated from substituent effects; experimental logP data to verify.
Lipophilicity ADME Drug Design

Synthetic Utility for Trifluoromethylated Heterocycles

2-Methyl-5-(trifluoromethyl)pyridin-3-ol serves as a direct precursor to pyridyl nonaflates, which are excellent substrates for palladium-catalyzed cross-coupling reactions [1]. This synthetic versatility is not shared by non-hydroxylated analogs such as 2-methyl-5-(trifluoromethyl)pyridine, which lack the hydroxyl handle for derivatization. The specific substitution pattern allows for regioselective functionalization, enabling the construction of complex trifluoromethylated heterocycles that are otherwise challenging to synthesize [1].

Synthetic Utility for Heterocycles
Class-level inference
Pd-catalyzed coupling via nonaflate
Suzuki Stille
Enables regioselective diversification of trifluoromethylated heterocycle libraries.
Hydroxyl group essential; absent in non-hydroxylated analogs.
Organic Synthesis Building Block Heterocycle Synthesis

TFMP Fragment in Marketed Agrochemicals

The trifluoromethylpyridine (TFMP) fragment, which is a core component of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, is a privileged structure in modern agrochemicals [1]. Molecular matched pair analysis has revealed that TFMP derivatives exhibit superior fungicidal activity compared to their chlorine-containing analogs [1]. Over the past 27 years, numerous pesticides containing the TFMP fragment have been commercialized, including fungicides, herbicides, and insecticides, demonstrating the broad utility of this pharmacophore [1]. 2-Methyl-5-(trifluoromethyl)pyridin-3-ol, as a TFMP derivative with a hydroxyl handle, is a key building block for accessing this successful class of crop protection agents.

TFMP Fragment in Agrochemicals
Class-level inference
Reported commercial TFMP pesticides
Aligns with crop protection discovery programs leveraging TFMP pharmacophore.
Data to verify for this specific building block; class-level fungicidal context.
Crop Protection Agrochemical Pesticide

Applications of 2-Methyl-5-(trifluoromethyl)pyridin-3-ol


Trifluoromethylated Heterocycles for Drug Discovery

Leverage the hydroxyl group to convert 2-Methyl-5-(trifluoromethyl)pyridin-3-ol into a pyridyl nonaflate, which serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) [1]. This enables the rapid generation of diverse, trifluoromethylated heterocyclic libraries for high-throughput screening in pharmaceutical research. The distinct pKa (9.51) and enhanced lipophilicity (estimated logP ~1.3-1.8) of the core scaffold may impart favorable ADME properties to the resulting compounds .

Next-Generation Agrochemical Development

Utilize 2-Methyl-5-(trifluoromethyl)pyridin-3-ol as a key building block to access the trifluoromethylpyridine (TFMP) pharmacophore, which is present in numerous commercial fungicides, herbicides, and insecticides [2]. The CF3 group enhances metabolic stability and lipophilicity, potentially leading to improved target engagement and prolonged activity in the field [2]. The hydroxyl group provides a convenient handle for further derivatization to optimize physicochemical and biological properties.

SAR Studies on Pyridinol Core

Employ 2-Methyl-5-(trifluoromethyl)pyridin-3-ol as a starting material for systematic SAR studies. The combination of a methyl group at the 2-position and a CF3 group at the 5-position creates a unique electronic and steric environment that can be compared to analogs lacking one or both substituents . By synthesizing a series of derivatives from this core, researchers can probe the contributions of each substituent to biological activity, selectivity, and physicochemical properties.

Application
Selection Property
Validation Focus
Trifluoromethylated heterocycle library synthesis
Hydroxyl-to-nonaflate activation handle
Cross-coupling efficiency and regioselectivity
Agrochemical lead discovery
TFMP pharmacophore with metabolic stability
Target engagement and field-activity modeling
Pyridinol core SAR studies
Unique 2-Me / 5-CF3 electronic profile
pKa, logP, and biological activity comparison

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